

# Technical Guide: Styrene-(ring-13C6) for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Styrene-(ring-13C6)

Cat. No.: B3334048

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An In-depth Overview of Commercial Availability, Cost, and Application in Metabolic Research

This technical guide provides a comprehensive overview of **Styrene-(ring-13C6)**, a stable isotope-labeled compound crucial for metabolic studies. Aimed at researchers, scientists, and drug development professionals, this document details its commercial suppliers, estimated costs, and its application in elucidating the metabolic pathways of styrene.

## Commercial Suppliers and Cost Analysis

**Styrene-(ring-13C6)** is a specialized chemical available from a select number of commercial suppliers. The cost can vary based on the quantity, purity, and the supplier. As pricing is often not publicly listed and subject to quotation, researchers are advised to contact the suppliers directly for current pricing.

Below is a summary of identified commercial suppliers.

Supplier	Contact for Pricing	Notes
Sigma-Aldrich (Merck)	Required	Offers Styrene-(phenyl- <sup>13</sup> C <sub>6</sub> ) with ≥99 atom % <sup>13</sup> C and ≥98% chemical purity.[1][2]
BOC Sciences	Required	Provides Styrene-(phenyl-[ <sup>13</sup> C <sub>6</sub> ]) as a labeled compound of Styrene.[3]
Parchem	Required	Lists Styrene-(ring- <sup>13</sup> C <sub>6</sub> ) among its specialty chemical offerings.
Toronto Research Chemicals	Website Listing	Often provides catalog pricing for various quantities.
Cambridge Isotope Laboratories, Inc.	Required	A leading supplier of stable isotope-labeled compounds.

Note: The CAS numbers 264146-43-2 and 287399-41-1 are often used interchangeably for **Styrene-(ring-<sup>13</sup>C<sub>6</sub>)**.[4]

## Metabolic Fate of Styrene: A Critical Pathway in Toxicology and Drug Development

Styrene is primarily metabolized in the body by the cytochrome P450 monooxygenase system.[5] This metabolic activation is a critical area of study in toxicology and drug development due to the formation of reactive intermediates. The major metabolic pathway involves the oxidation of styrene to styrene-7,8-oxide.[6][7][8] This epoxide is a key metabolite, considered to be mutagenic and carcinogenic.[6][9]

Several cytochrome P450 isozymes are involved in this biotransformation, with CYP2E1 and CYP2B6 being among the most active in the human liver.[10][11] The resulting styrene oxide can undergo detoxification through two primary routes:

- Hydrolysis: Epoxide hydrolase catalyzes the conversion of styrene oxide to styrene glycol (1,2-phenylethanediol).[7][8][9]

- Glutathione Conjugation: Glutathione S-transferases (GSTs) conjugate styrene oxide with glutathione, leading to its eventual excretion.[8]

The balance between the activation of styrene to styrene oxide and its subsequent detoxification is a key determinant of its potential toxicity. The use of **Styrene-(ring-13C6)** allows researchers to trace the fate of the styrene molecule through these complex pathways with high precision using mass spectrometry-based methods.

## Experimental Applications and Methodologies

While specific detailed protocols for the use of **Styrene-(ring-13C6)** are often embedded within broader metabolic studies, the following outlines a general experimental workflow for its application in in vitro and in vivo metabolic investigations.

### In Vitro Metabolism Studies using Human Liver Microsomes

Objective: To determine the kinetics of **Styrene-(ring-13C6)** metabolism and identify the metabolites formed by human liver microsomes.

Materials:

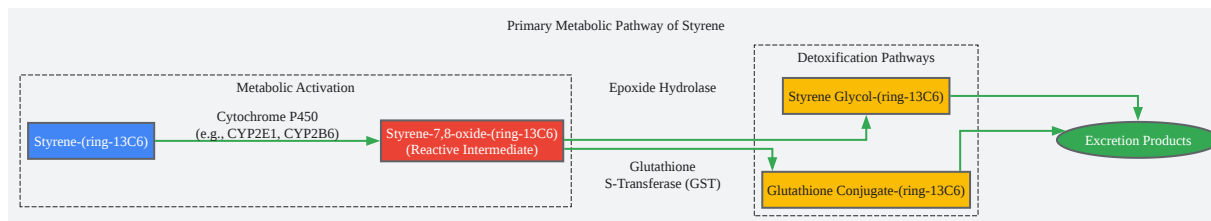
- **Styrene-(ring-13C6)**
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching)
- Internal standard (e.g., deuterated analog of a potential metabolite)
- LC-MS/MS system

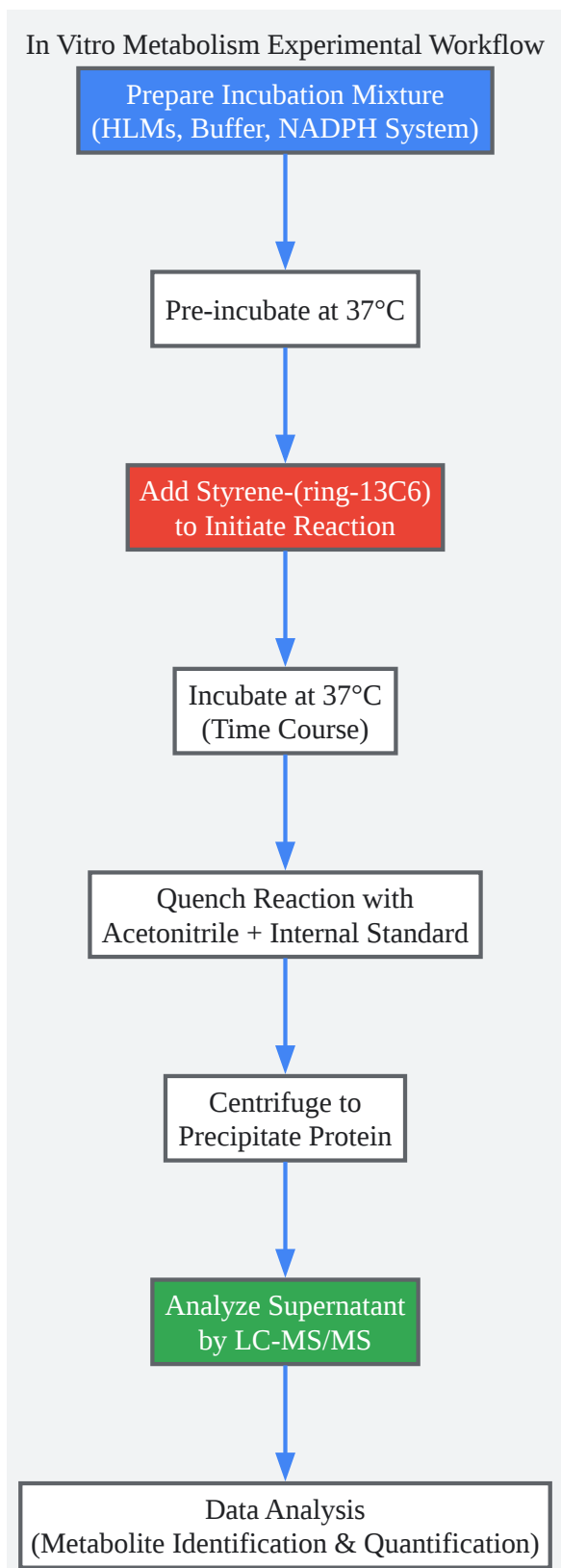
Protocol:

- Incubation Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
- Initiation of Reaction: Add **Styrene-(ring-13C6)** (typically dissolved in a small volume of organic solvent like methanol or acetonitrile) to the pre-incubated mixture to initiate the metabolic reaction.
- Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quenching: Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
- Protein Precipitation: Vortex the mixture and centrifuge at a high speed to precipitate the microsomal proteins.
- Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS. The use of the 13C6-label allows for the clear distinction of the parent compound and its metabolites from endogenous interferences.

## Visualizing the Metabolic Pathway of Styrene

The following diagram illustrates the primary metabolic activation and detoxification pathways of styrene.





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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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